molecular formula C14H20N2O2 B2355236 cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 623585-97-7

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B2355236
CAS No.: 623585-97-7
M. Wt: 248.326
InChI Key: XYDSFNOXAYIVAR-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate is used in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate includes a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P280, P301, P302, P305, P312, P321, P330, P338, P351, P352, and P362 .

Chemical Reactions Analysis

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

benzyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDSFNOXAYIVAR-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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